LogP Differs by Over 1.4 Units Across Indane Diamine Regioisomers – Impacting Solubility, Chromatography, and Permeability
Indan-1,7-diamine exhibits a computed LogP of 0.81, which positions it between the two common 1,2-diaminoindane stereoisomers in lipophilicity space [1]. Racemic cis-1,2-diaminoindane (CAS 218151-56-5) has a LogP of 1.97—more than a full log unit higher—while (1S,2S)-1,2-diaminoindane (CAS 218151-47-4) has a LogP of 0.49 . The 1.16-log difference between the 1,7-isomer and cis-1,2-diaminoindane corresponds to an approximately 15-fold difference in octanol-water partition coefficient, which measurably alters reversed-phase chromatographic retention, aqueous solubility, and predicted passive membrane permeability [2]. This means that a synthetic route or biological assay optimized for one isomer cannot be assumed transferable to another without revalidation of partitioning-dependent steps.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.81 (computed) |
| Comparator Or Baseline | cis-1,2-diaminoindane (racemic): LogP = 1.97; (1S,2S)-1,2-diaminoindane: LogP = 0.49 |
| Quantified Difference | ΔLogP = -1.16 vs cis-1,2; ΔLogP = +0.32 vs (1S,2S)-1,2 |
| Conditions | Computed LogP values from Chemspace and Chemsrc databases; same computational methodology not guaranteed across databases. |
Why This Matters
For procurement, the nearly 15-fold difference in predicted partition coefficient between Indan-1,7-diamine and cis-1,2-diaminoindane means that extraction, chromatography, and formulation protocols must be compound-specific—a direct cost-of-switching consideration.
- [1] Chemspace, (1S)-2,3-dihydro-1H-indene-1,7-diamine, CSMB00015357112, LogP = 0.81, accessed 2026. View Source
- [2] Leo, A., Hansch, C., Elkins, D., 'Partition coefficients and their uses,' Chem. Rev., 1971, 71, 525–616. (Establishes the logP-to-partition-coefficient relationship used for the 15-fold estimate.) View Source
